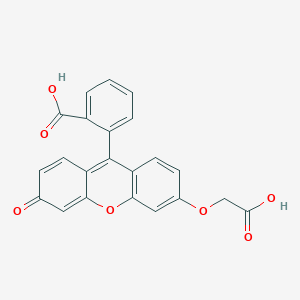

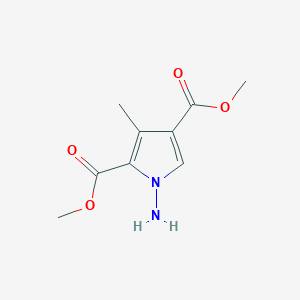

(S)-(1-Boc-5-oxo-pyrrolidin-2-yl)acetic acid

Overview

Description

Acetic acid is an organic compound with the formula CH3COOH. It is a carboxylic acid consisting of a methyl group attached to a carboxyl functional group . It’s the main component of vinegar, contributing to its sour taste and pungent smell .

Synthesis Analysis

One of the primary methods for Acetic Acid synthesis is Methanol Carbonylation. In this process, methanol reacts with carbon monoxide in the presence of a catalyst, typically rhodium or iridium .Molecular Structure Analysis

The structure of acetic acid is given by CH3(C=O)OH, or CH3CO2H . It can be observed in the solid-state of acetic acid that there is a chain of molecules wherein individual molecules are connected to each other via hydrogen bonds .Chemical Reactions Analysis

Acetic acid is a hydrophilic (polar) protic solvent which makes it miscible in all proportions with all polar and nonpolar compounds .Physical And Chemical Properties Analysis

Acetic acid is a colorless liquid that has a strong, pungent smell . It is classified as a weak acid, but in concentrated form, it can be corrosive and can cause burns . The boiling point is 117.9 °C and the melting point is 16.6 °C .Scientific Research Applications

Food Industry

Acetic acid, a component of this compound, has versatile applications in the food industry . It is traditionally known as vinegar and is used as a food preservative . It can be used for microbial decontamination of meat and as a mild descaling agent in the food industry . More recently, acetic acid is reported to be used as an antimicrobial edible food coating agent .

Herbicide

Acetic acid has been used as a broad-spectrum herbicide . It causes a dramatic discoloration and browning of foliage on all plant species . This makes it a potential eco-friendly alternative to traditional chemical herbicides .

Biofuels and Renewable Chemicals

In the production of biofuels and renewable chemicals from lignocellulosic biomass, the improvement of acetic acid tolerance is a key factor . This knowledge could contribute to the development and competitiveness of yeast cell factories for sustainable applications .

Acetylation of Nucleosides

The compound can be used in the practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent and acetylating regent . This process has been efficiently applied to a series of nucleosides, including ribosyl, deoxyribosyl, arabinosyl, acyclic and pyranosyl, and many clinical drugs .

Biotechnological Applications

Acetic acid bacteria have a significant impact in bio-applications . The maintenance of authentic strains over the preservation time is a priority for the exploitation of acetic acid bacteria as a microbial cell factory .

Mechanism of Action

While specific mechanisms of action for “(S)-(1-Boc-5-oxo-pyrrolidin-2-yl)acetic acid” are not available, acetic acid has been recognized for its potential role in cramp reduction . Acetic acid is postulated to mitigate cramping by decreasing alpha motor neuron activity through oropharyngeal stimulation and inhibitory neurotransmitter production, while aiding in the role acetylcholine plays in muscle contraction and relaxation .

Safety and Hazards

Future Directions

The future of acetic acid production seems to be leaning towards more sustainable methods. One of the primary methods for Acetic Acid synthesis, Methanol Carbonylation, has become a cornerstone in the production landscape . There is also ongoing research into the use of acetic acid in various fields, including its role in health and medicine .

properties

IUPAC Name |

2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-7(6-9(14)15)4-5-8(12)13/h7H,4-6H2,1-3H3,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTQIXKUDSMJCP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584830 | |

| Record name | [(2S)-1-(tert-Butoxycarbonyl)-5-oxopyrrolidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(1-Boc-5-oxo-pyrrolidin-2-yl)acetic acid | |

CAS RN |

948594-96-5 | |

| Record name | [(2S)-1-(tert-Butoxycarbonyl)-5-oxopyrrolidin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1612429.png)

![N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid](/img/structure/B1612438.png)

![3-Oxo-3H-spiro[2-benzofuran-1,7'-dibenzo[c,h]xanthene]-3',11'-diyl diacetate](/img/structure/B1612445.png)